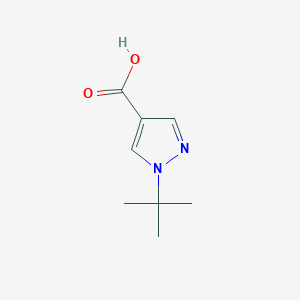

1-tert-butyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRFFZHSJYVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640803 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-65-8 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step sequence:

-

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate: This key intermediate is synthesized via the condensation reaction of ethyl 2-formyl-3-oxopropanoate with tert-butylhydrazine.

-

Step 2: Hydrolysis to this compound: The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

An alternative, though less direct route, could involve the Vilsmeier-Haack formylation of a suitable 1-tert-butyl-pyrazole precursor to introduce a formyl group at the 4-position, followed by oxidation to the carboxylic acid. However, the synthesis via the ester intermediate is generally more straightforward.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of pyrazole-4-carboxylates from β-dicarbonyl compounds.[1]

Reaction:

-

Starting Materials: Ethyl 2-formyl-3-oxopropanoate, tert-butylhydrazine hydrochloride, Sodium Bicarbonate

-

Solvent: Absolute Ethanol

-

Reaction Conditions: Reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethyl 2-formyl-3-oxopropanoate (1 equivalent), tert-butylhydrazine hydrochloride (1.1 equivalents), and sodium bicarbonate (3 equivalents) in absolute ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This protocol is based on the hydrolysis of a similar pyrazole ester.[2]

Reaction:

-

Starting Material: Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

-

Reagent: Potassium Hydroxide

-

Solvent: Ethanol

Procedure:

-

A solution of potassium hydroxide (2 equivalents) in ethanol is prepared.

-

This solution is added to a refluxing solution of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

The reaction mixture is heated on a steam bath for 5-10 minutes.

-

The mixture is then poured into ice-water and filtered.

-

The aqueous solution is acidified with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration and dried to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its intermediate. Please note that the yield for the first step is an estimate based on similar reactions, as a specific yield for this exact transformation was not found in the provided search results.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | 70-80 (estimated) | Oil or low-melting solid | Not reported |

| This compound | C₈H₁₂N₂O₂ | 168.19 | 72[2] | Solid | Not reported |

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Overall synthesis of this compound.

Experimental Workflow: Step 1

This diagram outlines the workflow for the synthesis of the ester intermediate.

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Experimental Workflow: Step 2

This diagram details the workflow for the hydrolysis of the ester to the final carboxylic acid.

Caption: Workflow for the hydrolysis to the final carboxylic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | [1][2] |

| CAS Number | 950858-65-8 | [2][3][4] |

| Canonical SMILES | CC(C)(C)N1C=C(C=N1)C(=O)O | [2][5] |

| InChI Key | UQRFFZHSJYVBMX-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.7 | [5] |

| Physical Form | Solid | [4] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Aqueous Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[3]

Experimental Protocol

Materials:

-

Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

10% Hydrochloric acid (HCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a mixed solvent system of THF, MeOH, and H₂O in a 3:1:1 (v/v/v) ratio.

-

Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in the mixed solvent.

-

Add lithium hydroxide (3.0 equivalents) to the solution.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Upon completion of the reaction, add H₂O and EtOAc to the mixture.

-

Acidify the mixture to a pH of approximately 2-3 using a 10% HCl solution.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield this compound.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its ethyl ester precursor.

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have shown a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial effects. Further research into the specific biological targets and mechanisms of action for this particular compound is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide: 1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS No. 950858-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, serving as a crucial resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure features a pyrazole ring substituted with a tert-butyl group at the N1 position and a carboxylic acid group at the C4 position. This substitution pattern influences its solubility, stability, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 950858-65-8 | [Internal Search] |

| Molecular Formula | C₈H₁₂N₂O₂ | [Internal Search] |

| Molecular Weight | 168.19 g/mol | [Internal Search] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Predicted XlogP | 0.7 | [2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 169.09715 |

| [M+Na]⁺ | 191.07909 |

| [M-H]⁻ | 167.08259 |

| [M+NH₄]⁺ | 186.12369 |

| [M+K]⁺ | 207.05303 |

| [M+H-H₂O]⁺ | 151.08713 |

| [M+HCOO]⁻ | 213.08807 |

| [M+CH₃COO]⁻ | 227.10372 |

| [M+Na-2H]⁻ | 189.06454 |

| [M]⁺ | 168.08932 |

| [M]⁻ | 168.09042 |

Data predicted using CCSbase.[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester. A general and detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Hydrolysis [3]

Materials:

-

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.66 mmol, 327 mg)

-

Lithium hydroxide (LiOH) (5.0 mmol, 120 mg)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

10% Hydrochloric acid (HCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a mixed solvent system of THF:MeOH:H₂O in a 3:1:1 (v/v) ratio.

-

In 8 mL of the mixed solvent, add ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate and LiOH.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Upon completion of the reaction, add H₂O and EtOAc to the mixture.

-

Acidify the mixture with a 10% HCl solution.

-

Separate the organic layer.

-

Dry the organic layer with Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the final product.

Yield: 78% (217 mg)[3] Mass Spectral Data: m/z = 168[3]

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively available in peer-reviewed literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anti-inflammatory: Acting as inhibitors of enzymes such as cyclooxygenase (COX).[4]

-

Anticancer: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5]

-

Antimicrobial: Showing efficacy against a range of bacterial and fungal pathogens.

-

Antidiabetic: Demonstrating potential in the management of diabetes.[6]

-

Neuroprotective: Exhibiting properties that may be beneficial in neurodegenerative diseases.[5]

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for screening.

Logical Relationship of Pyrazole Derivatives in Drug Discovery:

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive starting material for medicinal chemistry campaigns. While specific biological activity for this compound is yet to be widely reported, its structural similarity to other biologically active pyrazoles suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides foundational information to aid researchers in the synthesis and further exploration of this and related compounds in the pursuit of new drug candidates and other chemical innovations. Further investigation into the biological effects of this specific molecule is warranted.

References

- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 950858-65-8 [chemicalbook.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcps.nknpub.com [ijcps.nknpub.com]

Spectroscopic Profile of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-tert-butyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported data and predicted spectral characteristics based on analogous compounds and spectroscopic principles. The information is intended to support research, development, and quality control activities involving this molecule.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 950858-65-8 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Structure | |

| CC(C)(C)N1C=C(C=N1)C(=O)O |

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Mass Spectrometry

A reported synthesis of this compound provided the following mass spectrometry data point.[1]

| Ion | m/z |

| [M]⁺ | 168 |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar pyrazole derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.0 | s | 1H | Pyrazole H5 |

| ~7.8 | s | 1H | Pyrazole H3 |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are presented below, based on the analysis of analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~140 | Pyrazole C5 |

| ~138 | Pyrazole C3 |

| ~115 | Pyrazole C4 |

| ~60 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

Predicted Infrared (IR) Spectral Data

The predicted key infrared absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2970 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=N, C=C stretch (pyrazole ring) |

| ~1250 | C-O stretch |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound using the spectroscopic methods discussed.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

Lacking Specific Data: A Methodological Guide to Determining the Solubility of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the solubility of 1-tert-butyl-1H-pyrazole-4-carboxylic acid in organic solvents. Following a comprehensive review of available scientific literature, specific quantitative solubility data for this compound in various organic solvents could not be located. General information suggests that the tert-butyl group may enhance solubility in non-polar solvents compared to other analogs[1]. However, precise numerical values are not publicly available.

In light of this, the focus of this document shifts to providing a detailed, best-practice experimental protocol for determining the solubility of this compound. This guide will enable researchers to generate reliable and reproducible solubility data in their laboratories. The methodologies described are based on widely accepted and reliable techniques for active pharmaceutical ingredients (APIs)[2][3][4][5][6].

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[2][5][6]. The procedure involves preparing a saturated solution of the compound in the solvent of interest, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solid.

Key Experimental Considerations:

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, all steps of the experiment should be conducted at a constant and recorded temperature[2][5].

-

Purity of Materials: The purity of both the this compound and the organic solvents will significantly impact the results[2].

-

Solid State of the API: The crystalline form (polymorphism) of the solid can affect its solubility. It is recommended to characterize the solid form of the API before and after the experiment[6].

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Preliminary tests are recommended to determine the necessary equilibration time[4][6].

Step-by-Step Methodology:

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a stoppered flask or vial containing the selected organic solvent.

-

It is crucial to ensure an excess of the solid is present to maintain a saturated solution throughout the experiment[2].

-

-

Equilibration:

-

The flasks are then agitated at a constant temperature using a mechanical shaker or stirrer.

-

The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.

-

The time required to reach equilibrium can vary and should be determined experimentally[5].

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution.

-

This can be achieved through centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Analysis of the Saturated Solution:

-

An aliquot of the clear, saturated supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) is a commonly used and recommended technique for this analysis due to its ability to separate the compound of interest from any potential impurities or degradation products[2][4].

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining solubility.

References

- 1. 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid|CAS 1407966-15-7 [benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. who.int [who.int]

discovery and history of pyrazole-4-carboxylic acids

An In-depth Technical Guide on the Discovery and History of Pyrazole-4-Carboxylic Acids

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First identified by German chemist Ludwig Knorr in 1883, this scaffold is present in a multitude of clinically significant pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[1][4][5] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its status as a "privileged scaffold."[3][5]

Within this important class of compounds, pyrazole-4-carboxylic acids and their derivatives represent a particularly valuable subclass. The carboxylic acid group at the 4-position provides a crucial synthetic handle for further molecular elaboration, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets.[4][6] This has led to the exploration of pyrazole-4-carboxylic acid derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[7][8][9] This guide provides a technical overview of the historical discovery, evolution of synthetic methodologies, and key applications of this pivotal molecular core.

Foundational Syntheses of the Pyrazole Ring

The journey to synthesizing specifically substituted pyrazoles began with the development of general methods for constructing the core heterocyclic ring.

The Knorr Pyrazole Synthesis (1883)

The first documented synthesis of a pyrazole derivative was achieved by Ludwig Knorr in 1883.[10] The Knorr synthesis is a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[11][12][13] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][13] A variation using a β-ketoester leads to the formation of a pyrazolone, a related and equally important heterocyclic system.[12] Due to the stability of the resulting aromatic product, yields are often high.[12]

Caption: General workflow of the Knorr Pyrazole Synthesis.

The Pechmann Pyrazole Synthesis (1898)

Another classical method was reported by German chemist Hans von Pechmann in 1898, involving the 1,3-dipolar cycloaddition of diazomethane and acetylene. This reaction initially forms a non-aromatic 3H-pyrazole, which then undergoes a 1,5-hydrogen shift (tautomerization) to yield the stable aromatic pyrazole.[14] While historically significant, early versions of this method were limited by the use of hazardous and carcinogenic reagents like diazomethane and hydrazine derivatives.[14]

Evolution of Synthetic Routes to Pyrazole-4-Carboxylic Acids

While the Knorr and Pechmann syntheses provided access to the basic pyrazole scaffold, more targeted approaches were needed to install the carboxylic acid functionality specifically at the 4-position.

The Vilsmeier-Haack Approach

A dominant strategy for synthesizing pyrazole-4-carboxylic acids involves the Vilsmeier-Haack reaction. This method introduces a formyl group (-CHO) onto the pyrazole ring, which is subsequently oxidized to a carboxylic acid. The reaction typically starts with a hydrazone derived from an active methylene compound or ketone.[15][16][17] Treatment with a Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to cyclization and formylation at the 4-position, yielding a pyrazole-4-carboxaldehyde.[15][16][18]

Caption: Synthesis of pyrazole-4-carboxylic acids via the Vilsmeier-Haack reaction.

Lithiation and Carboxylation

A direct and efficient method for introducing the carboxyl group involves a halogen-metal exchange followed by carboxylation. The process begins with a pre-functionalized pyrazole, typically 4-bromopyrazole.[19] At low temperatures (-78°C), the bromo-substituted pyrazole is treated with a strong organolithium base, such as n-butyllithium, to generate a highly reactive 4-lithiopyrazole intermediate.[19] This intermediate is then quenched with solid carbon dioxide (dry ice), which, after an acidic workup, yields the final pyrazole-4-carboxylic acid.[19]

Modern Cycloaddition and One-Pot Methodologies

Modern organic synthesis has focused on developing more efficient, regioselective, and environmentally benign methods.

-

1,3-Dipolar Cycloadditions: These reactions remain a powerful tool for constructing the pyrazole ring with precise control over substituent placement.[10][18][20] Modern variations utilize a range of dipoles and dipolarophiles to access highly functionalized pyrazoles that can be converted to 4-carboxylic acid derivatives.

-

One-Pot Syntheses: Researchers have developed "one-pot" procedures that combine multiple reaction steps without isolating intermediates. For example, ketones and acid chlorides can be reacted to form a 1,3-diketone in situ, which is then immediately treated with hydrazine to form the pyrazole core, streamlining the overall process.[21][22]

Quantitative Data: Synthesis and Biological Activity

The versatility of pyrazole-4-carboxylic acid synthesis allows for the creation of large compound libraries for drug discovery screening.

Table 1: Comparison of Selected Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yields | Key Features |

| Vilsmeier-Haack | Ketone Hydrazones | POCl₃, DMF | 72-83%[17] | Regioselective formation of 4-formyl pyrazoles; versatile for various substitutions.[17] |

| Lithiation | 4-Bromopyrazole | n-Butyllithium, CO₂ | Not specified | Direct carboxylation at the 4-position; requires low temperatures.[19] |

| Cycloaddition | 2-Azidoacrylates, Hydrazonyl Chlorides | Triethylamine | 43-73%[20] | Builds the ring with substitution in place; offers high regioselectivity.[20] |

| One-Pot Condensation | Ketones, Diethyl Oxalate, Arylhydrazine | N/A | 60-66%[10] | High efficiency by combining steps; avoids isolation of intermediates.[10] |

Table 2: Examples of Biologically Active Pyrazole-4-Carboxylic Acid Derivatives

| Compound Class/Example | Biological Target/Activity | Quantitative Data | Reference |

| Pyrazole-3,4-dicarboxylic acid derivatives | Antifungal (Candida strains) | MIC values reported for various derivatives | [8][23] |

| Pyrazole derivative (nitro-substituted) | Antimicrobial (Bacillus cereus) | MIC = 128 µg/mL | [7] |

| Pyrazole Carboxylic Acids (e.g., 15-XV) | Rat Hao2 Enzyme Inhibitor | IC₅₀ values reported in the study | [9] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antibacterial (S. aureus) | MIC = 25.1 µM | [8] |

Key Applications in Drug Discovery and Development

The pyrazole-4-carboxylic acid scaffold is a key building block in the development of new therapeutic agents. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships (SAR).

-

Anti-inflammatory Agents: The pyrazole core is famously present in Celecoxib, a selective COX-2 inhibitor.[24] While Celecoxib itself is not a carboxylic acid, the synthetic strategies for it and its analogs are deeply rooted in classical pyrazole chemistry.[24][25][26][27]

-

Anticancer Agents: Numerous pyrazole derivatives, including those derived from the 4-carboxylic acid scaffold, have been investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.[3][7]

-

Antimicrobial Agents: Researchers have synthesized series of pyrazole carboxylic acids and evaluated them for antibacterial and antifungal properties, with some compounds showing promising activity against pathogenic strains.[7][8][23]

-

Enzyme Inhibitors: The scaffold has been successfully used to design potent and selective enzyme inhibitors. For instance, a library screening identified pyrazole carboxylic acids as hits, which were then optimized into potent inhibitors of the rat long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[9]

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 15. sid.ir [sid.ir]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Pyrazole synthesis [organic-chemistry.org]

- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review [pubmed.ncbi.nlm.nih.gov]

- 25. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 26. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Theoretical Investigation of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. Understanding the three-dimensional structure, electronic properties, and vibrational signatures of these compounds is crucial for rational drug design and development. This technical guide outlines a comprehensive theoretical approach for the characterization of 1-tert-butyl-1H-pyrazole-4-carboxylic acid using computational chemistry methods. While specific experimental data for this molecule's theoretical calculations are not extensively published, this paper presents a standardized, robust methodology based on Density Functional Theory (DFT) for researchers to follow. It includes protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals, providing a foundational framework for future in-silico studies.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. The pyrazole ring system is a key structural motif in numerous drugs with analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The tert-butyl group and carboxylic acid moiety further functionalize the core, influencing its steric and electronic properties, and thereby its potential biological interactions.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[3][4] They allow for the prediction of molecular properties with a high degree of accuracy, complementing and guiding experimental research. By calculating parameters such as optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties (HOMO-LUMO energies), researchers can gain deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions.[3]

This guide provides a detailed protocol for conducting theoretical calculations on this compound, offering a roadmap for researchers to generate valuable data for drug design, materials science, and fundamental chemical research.

Methodologies: A Protocol for Theoretical Calculations

This section details the standard operating procedure for performing DFT calculations on this compound. The workflow is designed to ensure reproducibility and accuracy.

Computational Workflow

The logical flow of the theoretical calculations is depicted below. The process begins with the initial construction of the molecule, followed by geometry optimization to find the lowest energy conformation. A frequency calculation is then performed to confirm the nature of the stationary point and to predict vibrational spectra. Finally, electronic properties are calculated from the optimized structure.

References

The Pyrazole Scaffold: A Comprehensive Guide to its Diverse Biological Activities and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of a vast library of derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of critical signaling pathways and workflows to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.

Anticancer Activities

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling. Many derivatives function as potent kinase inhibitors, interfering with signaling cascades that are frequently dysregulated in cancer.

Inhibition of Key Cancer-Related Kinases

A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases crucial for tumor growth and vascularization, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] Dual inhibition of both EGFR and VEGFR-2 has become a promising strategy to synergistically target tumor growth and angiogenesis, and pyrazole scaffolds have been successfully employed in this context.[2]

The following diagram illustrates the interconnected signaling pathways of EGFR and VEGFR-2, which are common targets for pyrazole-based inhibitors.

References

An In-depth Technical Guide on the Stability and Storage of 1-tert-butyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a key intermediate in organic synthesis and drug discovery. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Summary of Storage and Stability Data

The stability of this compound is paramount for its effective use. While specific quantitative degradation data is not extensively available in public literature, safety data sheets and supplier information provide consistent recommendations for storage and handling to ensure its stability. The compound is generally considered stable under standard ambient conditions.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [1][2][3] |

| Atmosphere | Store under an inert gas. | [4] |

| Container | Keep in a tightly closed container. | [1][2][3][5] |

| Ventilation | Store in a well-ventilated area. | [1][2][3][5] |

| Light | Store away from direct sunlight. | [3] |

| Ignition Sources | Keep away from sources of ignition. | [1][2] |

Handling and Incompatibilities

Proper handling is essential to prevent contamination and degradation. Standard laboratory procedures should be followed, including the use of personal protective equipment such as gloves and eye protection.[5][6] It is advised to avoid contact with skin and eyes and to prevent the inhalation of dust or fumes.[1][5][7]

Incompatible Materials: To prevent adverse reactions and degradation, this compound should be stored away from:

General Experimental Protocol for Assessing Chemical Stability

Objective: To determine the stability of this compound under various environmental conditions.

Materials:

-

This compound

-

Vials (amber and clear)

-

Environmental chambers (for controlled temperature and humidity)

-

Light source (for photostability testing)

-

Analytical instrumentation (e.g., HPLC, LC-MS) for purity assessment

Methodology:

-

Sample Preparation: Accurately weigh samples of the compound into different vials.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 4°C).

-

Humidity: Controlled humidity levels (e.g., 75% RH).

-

Light: Exposure to UV and visible light.

-

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: At each time point, assess the purity of the sample using a validated analytical method (e.g., HPLC). Quantify the parent compound and any degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to a control sample stored under ideal conditions (cool, dark, and dry).

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and minimize risks.

Caption: Workflow for handling and storage of this compound.

References

1-tert-butyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

This document provides a comprehensive overview of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis.

Molecular Data and Properties

The key molecular identifiers and properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂[1][2][3][4] |

| Molecular Weight | 168.19 g/mol [1][4] |

| IUPAC Name | This compound |

| CAS Number | 950858-65-8[2][5] |

| SMILES | CC(C)(C)N1C=C(C=N1)C(=O)O[2][3] |

Experimental Protocols

The synthesis of pyrazole carboxylic acids is a fundamental process in the development of various bioactive compounds.[1] The following protocols provide detailed methodologies for the synthesis of this compound and related derivatives.

1. Synthesis via Saponification of Ethyl Ester

This protocol details the hydrolysis of an ethyl ester precursor to yield the target carboxylic acid.

-

Starting Material: Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

-

Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O), 10% Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).

Procedure:

-

Prepare a mixed solvent system of THF-MeOH-H₂O in a 3:1:1 volume ratio.[5]

-

Dissolve ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.66 mmol) and LiOH (5.0 mmol) in 8 mL of the prepared mixed solvent.[5]

-

Stir the reaction mixture at 25 °C for 12 hours.[5]

-

Upon completion, add H₂O and EtOAc to the mixture.[5]

-

Acidify the mixture with a 10% HCl solution to precipitate the product.[5]

-

Separate the organic layer.

-

Dry the organic layer with Na₂SO₄ and concentrate it under reduced pressure to obtain the final product, this compound.[5]

2. General Synthesis of Pyrazole Carboxylic Acids via Hydrolysis

This method describes a general procedure for preparing pyrazole carboxylic acids from their corresponding esters using basic conditions.

-

Starting Material: Appropriate pyrazole-4-carboxylate ester

-

Reagents: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol (EtOH) or Methanol (MeOH), Water, Hydrochloric acid (HCl).

Procedure:

-

Dissolve the starting pyrazole ester (e.g., ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) in ethanol.[6]

-

Add a solution of potassium hydroxide in ethanol to the refluxing ester solution.[7] Alternatively, the ester can be treated with a solution of 2N NaOH in methanol and heated to reflux.[8]

-

Heat the reaction mixture on a steam bath or reflux for a period of minutes to several hours (e.g., 5 minutes to 3 hours).[6][7]

-

Remove the solvent under reduced pressure.[6]

-

Dissolve the residue in water and acidify with concentrated or 10% hydrochloric acid.[6][7]

-

Collect the precipitated product by filtration and dry it to yield the pyrazole carboxylic acid.[6][7]

Visualized Workflow and Pathways

The following diagrams illustrate key processes relevant to the synthesis and handling of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Role of pyrazole derivatives in chemical synthesis and industry applications.

References

- 1. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. 1stsci.com [1stsci.com]

- 3. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. biocompare.com [biocompare.com]

- 5. This compound | 950858-65-8 [chemicalbook.com]

- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-tert-butyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a prevalent feature in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The tert-butyl group at the N1 position can enhance metabolic stability and lipophilicity, making this scaffold particularly attractive for drug design. This document provides detailed protocols for the synthesis of common derivatives—amides and esters—from this compound, along with representative data and workflow diagrams to guide researchers in their synthetic endeavors.

Data Presentation

Table 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

| Entry | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification |

| 1 | Aniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | Column Chromatography |

| 2 | Benzylamine | EDC, HOBt, DIPEA | DCM | 8 | 92 | Column Chromatography |

| 3 | Morpholine | EDC, HOBt, DIPEA | DMF | 10 | 88 | Recrystallization |

| 4 | Piperidine | EDC, HOBt, DIPEA | DCM | 6 | 95 | Column Chromatography |

Data are representative and compiled from typical amide coupling reactions.

Table 2: Synthesis of Ester Derivatives

| Entry | Alcohol | Method | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purification |

| 1 | Methanol | Fischer Esterification | H₂SO₄ (cat.) | Methanol | 24 | 75 | Extraction |

| 2 | Ethanol | Steglich Esterification | DCC, DMAP | DCM | 6 | 88 | Column Chromatography |

| 3 | Isopropanol | Uronium Salt Coupling | TBTU, DIPEA | DMF | 4 | 82 | Column Chromatography |

| 4 | Phenol | Uronium Salt Coupling | HATU, DIPEA | DMF | 5 | 78 | Column Chromatography |

Data are representative and compiled from typical esterification reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[6]

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine) (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Continue stirring the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide derivative.

Protocol 2: General Procedure for the Synthesis of Ester Derivatives via Steglich Esterification

This protocol outlines the synthesis of esters from this compound and an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol) (1.5 eq)

-

DCC (1.2 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

5% aqueous Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

-

Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired ester derivative.

Visualizations

Caption: Synthetic workflow for derivatives of this compound.

Caption: Generalized anti-inflammatory signaling pathway targeted by pyrazole derivatives.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a Versatile Building Block for Pharmaceutical Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in modern drug discovery.[4] Among pyrazole-based building blocks, 1-tert-butyl-1H-pyrazole-4-carboxylic acid stands out as a particularly valuable synthon. The tert-butyl group provides steric bulk and lipophilicity, which can enhance binding affinity and modulate pharmacokinetic properties, while the carboxylic acid moiety serves as a convenient handle for synthetic elaboration, most commonly through amide bond formation.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of potent kinase inhibitors, a prominent class of drugs in oncology and immunology.

Application Note 1: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells.[5] It is a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[5] Pyrazole-based scaffolds have been successfully employed to develop potent and selective Syk inhibitors.

Syk Signaling Pathway Overview

The diagram below illustrates a simplified representation of the Syk signaling cascade initiated by B-cell receptor (BCR) activation. Syk is recruited to the phosphorylated ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) of CD79A/B and subsequently activates downstream effectors like PLCγ2 and PI3K, leading to cellular responses such as proliferation and differentiation.

References

- 1. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 5. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including but not limited to, kinase inhibition, farnesoid X receptor (FXR) antagonism, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition. The sterically bulky tert-butyl group often imparts favorable pharmacokinetic properties and can influence the binding orientation of the molecule within the target's active site. This document provides a detailed overview of the applications of this scaffold, including synthesis protocols, biological evaluation methods, and structure-activity relationship (SAR) insights.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the cyclocondensation of a β-ketoester equivalent with tert-butylhydrazine, followed by functional group manipulations.

General Synthetic Workflow

Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, commencing with the preparation of the intermediate ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis to yield the final product. This application note includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of diethyl ethoxymethylenemalonate with tert-butylhydrazine hydrochloride to form the pyrazole ring and yield ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for pyrazole synthesis from β-enamino esters.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl ethoxymethylenemalonate | C10H16O5 | 216.23 | 21.6 g | 0.1 |

| tert-Butylhydrazine hydrochloride | C4H13ClN2 | 124.61 | 12.5 g | 0.1 |

| Triethylamine | C6H15N | 101.19 | 20.2 g | 0.2 |

| Ethanol (absolute) | C2H5OH | 46.07 | 200 mL | - |

| Ethyl acetate | C4H8O2 | 88.11 | As needed | - |

| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask, add triethylamine (20.2 g, 0.2 mol).

-

Add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.

Expected Yield: ~70-80%

Step 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[1]

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | C10H16N2O2 | 196.25 | 1.96 g | 0.01 |

| Lithium hydroxide (LiOH) | LiOH | 23.95 | 0.48 g | 0.02 |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 15 mL | - |

| Methanol (MeOH) | CH3OH | 32.04 | 5 mL | - |

| Water (H2O) | H2O | 18.02 | 5 mL | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | As needed | - |

| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | As needed | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.96 g, 0.01 mol) in a mixture of THF (15 mL), methanol (5 mL), and water (5 mL).[1]

-

Add lithium hydroxide (0.48 g, 0.02 mol) to the solution.[1]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

-

After completion, remove the THF and methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (20 mL) to remove any unreacted ester.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[1]

Expected Yield: 78%[1]

Characterization Data

| Property | Value |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Mass Spectrum | m/z 168 [M]+[1] |

| ¹H NMR (CDCl₃) | Expected: δ 10-12 (br s, 1H, COOH), 8.0-8.2 (s, 1H, pyrazole-H), 7.8-8.0 (s, 1H, pyrazole-H), 1.6 (s, 9H, C(CH₃)₃). Note: The acidic proton of the carboxylic acid may be broad and its chemical shift is concentration-dependent. |

| ¹³C NMR (CDCl₃) | Expected: δ 165-170 (C=O), 140-145 (pyrazole-C), 135-140 (pyrazole-C), 110-115 (pyrazole-C), 60-65 (C(CH₃)₃), 30-35 (C(CH₃)₃). Note: Carboxylic acid carbon chemical shifts typically appear in the 165-185 ppm range. |

| Melting Point | Not available in the searched literature. Similar pyrazole carboxylic acids have melting points in the range of 200-280 °C. |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate and triethylamine are flammable and should be handled away from ignition sources.

-

tert-Butylhydrazine hydrochloride is toxic and should be handled with care.

-

Lithium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Hydrochloric acid is corrosive and should be handled with caution.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of this compound for various research and development applications.

References

Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carboxylic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. The protocols are based on established methods for similar pyrazole-based ligands and can be adapted for specific research needs.

Introduction

This compound is a bifunctional organic ligand featuring a pyrazole ring and a carboxylic acid group. The pyrazole moiety offers N-donor atoms for coordination, while the carboxylate group provides O-donor atoms. The bulky tert-butyl group can influence the steric environment around the metal center, potentially leading to unique coordination geometries and framework topologies in the resulting metal complexes. This combination of features makes it a promising candidate for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, luminescence, and materials science. Pyrazole-based ligands are known to form stable coordination compounds with a variety of metal ions.[1][2][3]

Potential Applications

Coordination complexes derived from pyrazole carboxylic acid ligands have demonstrated a range of functionalities. While specific data for this compound is limited, based on analogous compounds, potential applications include:

-

Heterogeneous Catalysis: Metal-organic frameworks constructed from pyrazole-based ligands can serve as robust heterogeneous catalysts.[4][5] The porous nature of MOFs allows for the diffusion of substrates to the active metal centers. The specific catalytic activity will depend on the choice of the metal ion. For example, copper-based complexes have shown activity in oxidation reactions.[5]

-

Luminescence: Lanthanide and some transition metal complexes incorporating pyrazole carboxylic acid derivatives have exhibited interesting photoluminescent properties.[2][6][7] These materials can be explored for applications in sensing, bio-imaging, and solid-state lighting. The emission properties are influenced by the metal ion and the ligand's ability to sensitize the metal's luminescence.

-

Gas Storage and Separation: The porosity of MOFs synthesized with this ligand could be tuned for selective gas adsorption, a critical aspect in industrial separations and environmental applications.

-

Drug Delivery: The functionalizable pores of MOFs can be utilized to encapsulate and release drug molecules in a controlled manner, although this application is yet to be explored for this specific ligand.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of coordination compounds using this compound. Researchers should optimize these procedures for their specific metal salt and desired product.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general procedure for synthesizing a crystalline MOF using a solvothermal method.

Materials:

-

This compound (Ligand)

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 18.2 mg) in 5 mL of DMF.

-

In a separate vial, dissolve the metal salt (0.1 mmol) in 5 mL of ethanol.

-

Combine the two solutions in the vial containing the ligand.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

-

Allow the oven to cool down to room temperature slowly.

-

Crystals of the MOF should form at the bottom of the vial.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Dry the crystals under vacuum or in a desiccator.

Protocol 2: Characterization of the Synthesized Coordination Compound

1. Single-Crystal X-ray Diffraction (SCXRD):

-

Purpose: To determine the precise three-dimensional atomic structure of the crystalline product.

-

Methodology: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, and the structure is solved and refined using appropriate software.

2. Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD data.

-

Methodology: A finely ground powder sample is placed on a sample holder, and the diffraction pattern is recorded over a range of 2θ angles.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyrazole groups.

-

Methodology: The IR spectra of the free ligand and the metal complex are recorded, typically using KBr pellets or an ATR accessory, in the 4000–400 cm⁻¹ range.

4. Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the compound and to determine the presence of coordinated or guest solvent molecules.

-

Methodology: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

5. Photoluminescence Spectroscopy:

-

Purpose: To investigate the luminescent properties of the material.

-

Methodology: The solid-state excitation and emission spectra are recorded using a spectrofluorometer at room temperature and, if necessary, at low temperatures (e.g., 77 K).

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the characterization of a coordination compound synthesized with this compound.

Table 1: Crystallographic Data for a Hypothetical Zn-MOF

| Parameter | Value |

| Chemical Formula | C₂₄H₃₀N₄O₈Zn₂ |

| Formula Weight | 673.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.456(7) |

| c (Å) | 18.789(8) |

| β (°) | 95.12(3) |

| Volume (ų) | 3118(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.432 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.125 |

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

| Compound | ν(C=O) of COOH | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) |

| This compound | 1690 | - | - | - |

| Hypothetical Zn-MOF | - | 1610 | 1420 | 190 |

The shift in the carboxylate stretching frequencies upon coordination is indicative of the coordination mode (e.g., monodentate, bidentate bridging).

Table 3: Photoluminescence Data for a Hypothetical Eu-based Complex

| Parameter | Value |

| Excitation Maximum (nm) | 298 |

| Emission Maxima (nm) | 579, 592, 615, 651, 700 |

| Major Emission Peak (nm) | 615 (⁵D₀ → ⁷F₂) |

| Lifetime (ms) | 0.85 |

| Quantum Yield (%) | 15 |

Visualizations

Caption: Workflow for MOF synthesis, characterization, and potential applications.

Caption: Possible coordination modes of the pyrazole-carboxylate ligand to metal centers.

References

- 1. researchgate.net [researchgate.net]

- 2. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carboxylic acid in Agrochemical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-tert-butyl-1H-pyrazole-4-carboxylic acid is a crucial heterocyclic building block in the discovery and development of novel agrochemicals. Its rigid pyrazole core, substituted with a sterically demanding tert-butyl group, provides a unique scaffold that has been successfully exploited to create potent fungicides, insecticides, and herbicides. The carboxylic acid functionality serves as a key handle for synthetic elaboration, allowing for the facile introduction of various pharmacophores to modulate biological activity, selectivity, and physicochemical properties. These application notes provide an overview of its role, synthesis, and protocols for biological evaluation in an agrochemical context. Pyrazole-based compounds are significant in agrochemical research due to their wide range of biological activities.[1][2]

Key Applications in Agrochemical Research

The primary role of this compound in agrochemical research is as a pivotal intermediate for the synthesis of more complex and biologically active molecules.[3] The pyrazole scaffold is a common feature in many commercial pesticides.[4]

-

Fungicides: The most prominent application is in the development of succinate dehydrogenase inhibitors (SDHIs). The pyrazole-4-carboxamide moiety is a well-established pharmacophore that binds to the ubiquinone-binding site of the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to the disruption of fungal respiration.[1][5][6]

-

Insecticides: Pyrazole derivatives have been developed into potent insecticides. A notable example is the class of phenylpyrazole insecticides, which act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to neurotoxicity in insects.[7]

-

Herbicides: Certain pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[8]